Orgaran-heparan sulfate

Description

Classification and Structural Characteristics of Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides made up of repeating disaccharide units. wikipedia.orgtestbook.com These units typically consist of an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). nih.gov The classification of GAGs is based on their core disaccharide structures, the geometry of their glycosidic linkages, and the extent and location of sulfation. wikipedia.orgnih.gov The main classes of GAGs include heparin/heparan sulfate (B86663), chondroitin (B13769445) sulfate/dermatan sulfate, keratan (B14152107) sulfate, and hyaluronic acid. nih.govnih.gov With the exception of hyaluronic acid, GAGs are typically sulfated, contributing to their high negative charge. byjus.com

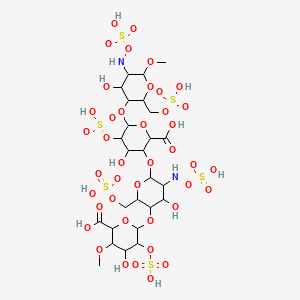

Heparan sulfate (HS) is a linear polysaccharide belonging to the glycosaminoglycan family. wikipedia.org Its basic structure is a repeating disaccharide unit of glucuronic acid linked to N-acetylglucosamine. nih.gov What sets heparan sulfate apart is its considerable structural diversity, which arises from a series of modifications during its biosynthesis. These modifications include the epimerization of glucuronic acid to iduronic acid and variable sulfation at different positions on the sugar rings. nih.gov This structural heterogeneity is key to the wide range of biological functions that heparan sulfate performs. nih.gov Heparan sulfate is less sulfated and has a lower content of iduronic acid compared to its close relative, heparin. researchgate.net

Orgaran (danaparoid sodium) is a mixture of low molecular weight sulfated glycosaminoglycuronans derived from animal mucosa. cbg-meb.nlnps.org.au It is important to note that Orgaran is devoid of heparin. neurosurgeryresident.netjabfm.org Its composition is primarily heparan sulfate, which accounts for approximately 84% of the mixture. neurosurgeryresident.net The remaining components are dermatan sulfate (around 12%) and a smaller amount of chondroitin sulfate (less than 4%). neurosurgeryresident.net This specific composition gives Orgaran its characteristic anticoagulant profile, which is distinguished by a high ratio of anti-factor Xa to anti-factor IIa activity. nps.org.au

Biological Significance of Heparan Sulfate Proteoglycans (HSPGs)

Heparan sulfate chains are typically found attached to a core protein, forming a structure known as a heparan sulfate proteoglycan (HSPG). wikipedia.org These HSPGs are found on the cell surface and within the extracellular matrix (ECM). nih.gov

HSPGs are expressed in virtually all animal tissues and play a crucial role in a multitude of physiological processes. wikipedia.orgfrontiersin.org They are involved in regulating cell growth, proliferation, differentiation, and migration. nih.govresearchgate.net HSPGs achieve this by interacting with a wide variety of protein ligands, including growth factors, cytokines, chemokines, and enzymes. wikipedia.orgnih.gov This binding can protect these signaling molecules from degradation, create localized gradients, and facilitate their interaction with their respective receptors. nih.gov For example, HSPGs can bind to fibroblast growth factors (FGFs) and enhance their signaling activity. mdpi.com

In the extracellular matrix, HSPGs like perlecan, agrin, and collagen XVIII are integral components of basement membranes, contributing to their structure and function. nih.govfrontiersin.org They interact with other ECM molecules such as collagen, laminin, and fibronectin to maintain tissue architecture. frontiersin.org On the cell surface, HSPGs are a major component of the glycocalyx, a dense layer of carbohydrates that coats the exterior of most cells. frontiersin.orgscispace.com The glycocalyx, and specifically its heparan sulfate component, acts as a mechanosensor, translating mechanical forces into biochemical signals within the cell. ahajournals.orgplos.org It also plays a critical role in maintaining the integrity of the vascular endothelium and regulating vascular permeability. nih.gov The structural diversity of heparan sulfate within the glycocalyx allows for specific interactions with a myriad of molecules, thereby mediating cell-cell and cell-matrix interactions. researchgate.net

Properties

Molecular Formula |

C26H44N2O41S6 |

|---|---|

Molecular Weight |

1233.0 g/mol |

IUPAC Name |

6-[6-[2-carboxy-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H44N2O41S6/c1-55-15-11(31)17(66-72(43,44)45)25(64-19(15)21(33)34)62-14-6(4-58-71(40,41)42)60-24(8(10(14)30)28-69-75(52,53)54)63-16-12(32)18(67-73(46,47)48)26(65-20(16)22(35)36)61-13-5(3-57-70(37,38)39)59-23(56-2)7(9(13)29)27-68-74(49,50)51/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |

InChI Key |

AUCMDSPFWRLALD-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(OC(C(C2O)NOS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NOS(=O)(=O)O)OC)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Molecular Architecture and Structural Determinants of Heparan Sulfate Within Orgaran

Basic Disaccharide Repeats and Polymerization

The fundamental backbone of the heparan sulfate (B86663) in Orgaran is a linear polysaccharide composed of repeating disaccharide units. rsc.orgwikipedia.org Each unit consists of a uronic acid linked to a glucosamine (B1671600) residue. nih.gov The biosynthesis of this polymer involves the sequential addition of these monosaccharides, which are then subject to a series of enzymatic modifications that create significant structural heterogeneity. wikipedia.orgnih.gov

The initial heparan sulfate polymer is synthesized with repeating units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). wikipedia.orgd-nb.info During the modification process, the C5 carboxyl group of some GlcA residues can be epimerized to form L-iduronic acid (IdoA). nih.gov In comparison to heparin, where IdoA is the predominant uronic acid, the heparan sulfate within Orgaran retains a higher proportion of GlcA. mdpi.comnih.gov Analysis of disaccharides from enzymatic hydrolysis of danaparoid reveals that the large majority consist of glucuronic acid, which contrasts with the 2-O-sulfated iduronic acid typically found in heparin. mdpi.com This lower level of epimerization is a key structural feature distinguishing Orgaran's HS from heparin.

The glucosamine residues within the heparan sulfate chain undergo significant modification. Initially present as N-acetylglucosamine (GlcNAc), some of these residues are N-deacetylated and subsequently N-sulfated to become N-sulfoglucosamine (GlcNS). wikipedia.orgnih.gov The heparan sulfate in Orgaran is characterized by a lower degree of N-sulfation and a correspondingly higher degree of N-acetylation compared to heparin. mdpi.com This is supported by studies showing that disaccharides derived from danaparoid are predominantly composed of N-acetylglucosamine, whereas heparin's glucosamine is mostly N-sulfated. mdpi.com Quantitative analysis of danaparoid batches has shown the ratio of N-acetylated to N-sulfated disaccharides to be approximately 40%, a figure substantially higher than the ~13% found in heparin. nih.gov

Table 1: Comparison of Disaccharide Composition in Orgaran HS and Heparin

| Feature | Heparan Sulfate in Orgaran | Heparin |

|---|---|---|

| Predominant Uronic Acid | Glucuronic Acid (GlcA) mdpi.com | Iduronic Acid (IdoA) nih.gov |

| Predominant Glucosamine | N-Acetylglucosamine (GlcNAc) mdpi.com | N-Sulfoglucosamine (GlcNS) mdpi.com |

| N-acetylated/N-sulfated Ratio | ~40% nih.gov | ~13% nih.gov |

Sulfation Patterns and Their Heterogeneity

The degree and pattern of sulfation are critical determinants of the biological activity of heparan sulfate. The enzymatic sulfation process is complex and does not proceed to completion, resulting in considerable heterogeneity along the polysaccharide chain. wikipedia.org

The structural heterogeneity of heparan sulfate chains leads to a distinct domain organization. nih.govmdpi.com These chains are composed of:

NA-domains: Regions consisting largely of unmodified, N-acetylated disaccharide units (GlcA-GlcNAc). mdpi.com

NS-domains (or S-domains): Highly sulfated regions rich in N-sulfated glucosamine (GlcNS) and often iduronic acid (IdoA). nih.govmdpi.com These domains carry a high negative charge and are the primary sites for protein binding. nih.gov

NA/NS-domains: Transition zones with an alternating pattern of N-acetylated and N-sulfated residues. nih.govmdpi.com

Relationship between Fine Structure and Protein Binding Specificity

The specific molecular structure of the heparan sulfate in Orgaran dictates its interactions with various proteins, defining its anticoagulant profile. The primary mechanism of action is the inhibition of coagulation Factor Xa, which is mediated by antithrombin (AT). karger.comdrugbank.com

This interaction is highly specific and is confined to a small fraction (approximately 4-5%) of the heparan sulfate chains within Orgaran. karger.commdpi.com This sub-fraction, known as high-affinity heparan sulfate (HA-HS), contains a unique pentasaccharide sequence with a critical 3-O-sulfated glucosamine residue that is essential for high-affinity binding to antithrombin. mdpi.comwikipedia.org The vast majority of the heparan sulfate in Orgaran (the "no-affinity" or NA-HS fraction) does not bind to antithrombin. mdpi.com

The structural differences between Orgaran's HS and heparin lead to distinct pharmacological profiles. A key differentiator is the ratio of anti-Factor Xa to anti-Factor IIa (thrombin) activity, which is greater than 22 for Orgaran, compared to approximately 1 for heparin. karger.comwikipedia.org This high ratio arises because the bulk of the HS chains in Orgaran, with their lower sulfation and extensive NA-domains, have a much lower capacity to bind thrombin. karger.commdpi.com This selective inhibition of Factor Xa contributes to Orgaran's antithrombotic effect while having less impact on other coagulation parameters. medicines.org.uk This unique protein binding specificity also results in a low cross-reactivity with heparin-induced antibodies. wikipedia.orgdrugbank.com

| Presence of rare AT-binding pentasaccharide in ~5% of HS chains | Confers highly specific and potent anti-Factor Xa activity via antithrombin binding. | karger.commdpi.com |

Identification of High-Affinity Binding Motifs (e.g., Pentasaccharide Sequences)

The high-affinity binding to AT is conferred by a unique pentasaccharide sequence present within the HA-HS chains. clevelandclinicmeded.comnih.gov This motif is structurally identical to the specific antithrombin-binding sequence found in heparin and the synthetic anticoagulant, fondaparinux. nih.govwikipedia.org The binding of this pentasaccharide sequence to antithrombin induces a conformational change in the AT molecule, which dramatically accelerates its ability to inactivate Factor Xa, a critical enzyme in the coagulation cascade. drugbank.comderangedphysiology.com This targeted inhibition of Factor Xa effectively reduces thrombin generation and prevents fibrin (B1330869) formation. cancer.govpatsnap.com

The presence of this specific pentasaccharide sequence within only a small fraction of the heparan sulfate chains is a key structural determinant of Orgaran's activity profile, distinguishing it from unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs). clevelandclinicmeded.com

Role of Sulfate Group Positioning in Ligand Recognition

The precise positioning of sulfate groups along the glycosaminoglycan chain is critical for ligand recognition and the subsequent biological activity of heparan sulfate. In the context of Orgaran, the specific sulfation pattern of the antithrombin-binding pentasaccharide is the absolute determinant of its high-affinity interaction.

Key Structural Features of the Antithrombin-Binding Pentasaccharide Motif

| Monosaccharide Unit | Key Sulfation Sites | Role in Binding |

|---|---|---|

| GlcNS(3S,6S) | 3-O-sulfate, 6-O-sulfate | The 3-O-sulfate group on the central glucosamine residue is considered essential for the high-affinity interaction with antithrombin. wikipedia.org |

| IdoA(2S) | 2-O-sulfate | Contributes to the conformational flexibility and proper orientation for binding. iupac.org |

| GlcNS(6S) | N-sulfate, 6-O-sulfate | These sulfate groups contribute to the overall electrostatic interactions required for stable binding. wikipedia.orgnih.gov |

Abbreviations: GlcNAc/NS (N-acetylglucosamine/N-sulfoglucosamine), GlcA (Glucuronic acid), GlcNS (N-sulfoglucosamine), IdoA (Iduronic acid), S (Sulfate group).

Biosynthesis, Maturation, and Remodeling of Heparan Sulfate

Enzymatic Pathways of Heparan Sulfate (B86663) Chain Elongation

Heparan sulfate (HS) biosynthesis is a complex process occurring in the Golgi apparatus, involving multiple enzymes that act in a coordinated fashion. hs-sequencing.eu The process begins with the formation of a specific linkage region on a core protein, followed by the systematic elongation of a polysaccharide chain. This chain is then subjected to a series of modifications that create the vast structural diversity characteristic of heparan sulfate.

Glycosyltransferases (EXT1, EXT2) and Linkage Region Formation

The synthesis of heparan sulfate chains is initiated on specific serine residues within a core protein. A conserved tetrasaccharide linkage region, consisting of xylose-galactose-galactose-glucuronic acid, is first assembled. researchgate.netashpublications.org Following the formation of this primer, the elongation of the polysaccharide chain is carried out by a heterodimeric complex of two glycosyltransferases from the exostosin (EXT) family, namely EXT1 and EXT2. mdpi.comnih.gov

These enzymes are type II transmembrane proteins located in the Golgi apparatus. mheresearchfoundation.org Both EXT1 and EXT2 possess dual catalytic activities, enabling them to catalyze the transfer of both N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) from their respective UDP-sugar donors to the growing polysaccharide chain. nih.govresearchgate.net While both enzymes can catalyze both reactions in vitro, they form a stable and tightly packed hetero-oligomeric complex in vivo, which is considered the biologically active form of the HS polymerase. nih.govpnas.org This complex formation significantly enhances the glycosyltransferase activity compared to the individual enzymes alone. researchgate.netpnas.org Mutations in either the EXT1 or EXT2 gene can lead to a loss of enzymatic activity and are associated with hereditary multiple exostoses, a disorder characterized by cartilage-capped bone tumors. nih.gov

Mechanism of Polysaccharide Polymerization

The EXT1/EXT2 complex catalyzes the polymerization of the heparan sulfate backbone by alternately adding GlcNAc and GlcA residues to the non-reducing end of the growing chain. pnas.orgnih.gov This results in a linear polymer composed of repeating [→4)-β-D-GlcA-(1→4)-α-D-GlcNAc-(1→] disaccharide units. hs-sequencing.eumdpi.com Structural studies of the human EXT1-EXT2 complex reveal that it contains four glycosyltransferase domains. nih.gov While EXT1 can catalyze both glycosyltransferase reactions, evidence suggests that EXT2 might primarily function as an N-acetylglucosamine transferase within the complex. nih.gov The process of chain elongation is nonprocessive, meaning the enzyme complex may dissociate from the chain between catalytic cycles. nih.gov The level of EXT1 expression can influence the length of the resulting HS chains. mheresearchfoundation.org

Extracellular and Intracellular Degradation of Heparan Sulfate

The turnover and degradation of heparan sulfate are essential for maintaining tissue homeostasis and are accomplished through both extracellular and intracellular pathways. core.ac.uk These processes ensure that optimal HS chains are available for their biological functions and that components can be recycled. core.ac.uk

Heparanase Activity and HS Shedding

Extracellular degradation of heparan sulfate is primarily mediated by a single endo-β-D-glucuronidase known as heparanase. mdpi.comnih.gov This enzyme is the only known mammalian enzyme capable of cleaving internal bonds within the HS chain. nih.gov Heparanase specifically cleaves the glycosidic bond of glucuronic acid residues, particularly in areas of low sulfation, resulting in the generation of shorter, yet still biologically active, HS fragments of approximately 5-7 kDa. mdpi.comnih.govplos.org

Heparanase activity is crucial for remodeling the extracellular matrix (ECM) and basement membranes, processes that are fundamental in tissue repair, inflammation, and angiogenesis. plos.orgmdpi.com By degrading HS chains, heparanase can release a variety of growth factors, cytokines, and other signaling molecules that are sequestered by heparan sulfate proteoglycans (HSPGs) in the ECM. nih.gov

Furthermore, heparanase plays a significant role in the "shedding" of cell surface HSPGs, such as syndecans. nih.govmdpi.com Shedding involves the cleavage and release of the entire ectodomain of the proteoglycan from the cell surface. While proteases like matrix metalloproteinases (MMPs) are often the direct effectors of core protein cleavage, heparanase activity can facilitate this process. nih.govnih.gov Cleavage of the HS chains by heparanase may alter the conformation of the syndecan, making it more susceptible to proteolytic cleavage. nih.gov In some cases, heparanase can upregulate the expression of MMPs, further promoting shedding. nih.govnih.gov This shedding mechanism not only removes the proteoglycan from the cell surface but also releases it as a soluble effector molecule that can influence the cellular microenvironment. nih.gov

Lysosomal Degradation Pathways

Heparan sulfate proteoglycans destined for catabolism are internalized by the cell through endocytosis and transported to lysosomes for complete degradation. nih.govsahmri.org.au Within the acidic environment of the lysosome, the HS chain is broken down in a stepwise and sequential manner by the concerted action of multiple exoenzymes, including sulfatases and glycosidases. researchgate.netnih.gov This degradation process occurs from the non-reducing end of the polysaccharide chain.

The process is an "exolytic" cascade, where the removal of a terminal sulfate group by a sulfatase is often a prerequisite for the cleavage of the adjacent sugar residue by a glycosidase. nih.gov A deficiency in any of these enzymes disrupts the entire pathway, leading to the accumulation of partially degraded GAGs, which is the hallmark of a group of lysosomal storage disorders known as Mucopolysaccharidoses (MPS). core.ac.uk

The key enzymes involved in the lysosomal degradation of heparan sulfate are detailed below.

| Enzyme | Function | Substrate |

|---|---|---|

| Iduronate-2-sulfatase (IDS) | Removes the C2 sulfate group from terminal iduronate residues. core.ac.uk | IdoA(2S) |

| α-L-iduronidase (IDUA) | Cleaves the terminal α-L-iduronic acid residue. core.ac.uk | IdoA |

| Heparan N-sulfatase (Sulfamidase) | Removes the N-sulfate group from glucosamine (B1671600). core.ac.uk | GlcNS |

| Acetyl-CoA: α-glucosaminide N-acetyltransferase (HGSNAT) | Adds an acetyl group to the terminal α-linked glucosamine, a necessary step for subsequent cleavage. researchgate.netnih.gov | GlcN |

| α-N-acetylglucosaminidase (NAGLU) | Cleaves the terminal N-acetylglucosamine residue. core.ac.ukresearchgate.net | GlcNAc |

| Glucuronate-2-sulfatase (GDS) | Removes the C2 sulfate group from glucuronate. core.ac.uk | GlcA(2S) |

| β-D-glucuronidase (GUSB) | Cleaves the terminal β-D-glucuronic acid residue. core.ac.uk | GlcA |

| N-acetylglucosamine-6-sulfatase (GNS or GN6S) | Removes the C6 sulfate group from glucosamine. core.ac.uk | GlcNAc(6S) |

| Arylsulfatase G (ARSG) | Removes the 3-O-sulfate from glucosamine residues. nih.gov | GlcN(3S) |

This highly ordered enzymatic sequence ensures the complete breakdown of heparan sulfate into its constituent monosaccharides and inorganic sulfate, which can then be transported out of the lysosome to be reutilized by the cell in other biosynthetic pathways. researchgate.net

Molecular Mechanisms of Heparan Sulfate Functionality

Heparan Sulfate-Protein Interactions

The biological activities of the heparan sulfate (B86663) in Orgaran are dictated by its ability to bind to various proteins, thereby influencing their conformation and function. Unlike heparin, danaparoid is characterized by a lower degree of sulfation and a lower surface charge density, which results in different protein-binding properties and less cross-reactivity with certain heparin-binding proteins. wikipedia.org Its interactions are central to its therapeutic effects, most notably in the regulation of the coagulation cascade.

The principal mechanism of Orgaran's heparan sulfate component involves its interaction with antithrombin (AT), a natural inhibitor of several coagulation proteases. drugbank.compatsnap.com The binding of specific heparan sulfate sequences to AT induces a conformational change in the AT molecule. drugbank.com This alteration significantly accelerates the rate at which AT inactivates target proteases, most notably Factor Xa. drugbank.comresearchgate.net This catalytic process forms the basis of Orgaran's primary antithrombotic effect. Furthermore, at therapeutic concentrations, danaparoid can inhibit the formation of platelet factor 4 (PF4)-heparin complexes and can disrupt already formed complexes from cell surfaces. nih.gov

Heparan sulfate proteoglycans are known to be critical co-receptors for various growth factors, including Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs), by facilitating the formation of signaling complexes with their respective tyrosine kinase receptors. nih.govcellsciences.com The heparan sulfate component of Orgaran can interfere with these interactions.

Research shows that Orgaran can inhibit the proliferation and migration of endothelial cells stimulated by VEGF. nih.gov However, its effect on VEGF production by cells can be specific to the cell type. nih.gov In one study involving tumor cells, Orgaran, along with other polysaccharide anticoagulants (PSAs), inhibited VEGF production in KLN205 cancer cells. nih.govnih.gov In contrast, it did not suppress VEGF production in Lewis lung carcinoma (LLC) cells, unlike unfractionated heparin (UFH) and dalteparin. nih.govnih.gov This suggests that while Orgaran can directly modulate endothelial cell response to VEGF, its influence on the production of the growth factor itself is context-dependent. nih.gov

The heparan sulfate in Orgaran plays a significant role in modulating inflammatory responses by interacting with cytokines and chemokines. mdpi.com Cell surface heparan sulfate is known to bind and regulate many inflammatory factors, and soluble heparan sulfate can compete for these interactions. researchgate.net

Studies have demonstrated that danaparoid can suppress the elevation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6, in endotoxemic models. researchgate.net This anti-inflammatory property is attributed to the ability of its glycosaminoglycan components to interfere with inflammatory processes. patsnap.com By binding to chemokines, heparan sulfate can regulate the cellular responses and migration of inflammatory cells. researchgate.net This immunomodulatory effect is considered a key aspect of its mechanism, separate from its anticoagulant actions. mdpi.com

Cell adhesion and migration are fundamental processes in inflammation, wound healing, and immunity, often mediated by interactions between leukocytes and the endothelial lining of blood vessels. nih.govamegroups.cn The glycosaminoglycan components of Orgaran can interfere with these cellular interactions. Specifically, danaparoid can disrupt leukocyte adhesion to endothelial cells, which helps to reduce inflammatory responses. patsnap.com This process is regulated by families of adhesion molecules, and the introduction of a soluble GAG like heparan sulfate can compete with the binding sites on the cell surface. nih.govamegroups.cn In addition to affecting leukocyte adhesion, studies have also shown that Orgaran can inhibit the migration of endothelial cells. nih.gov

The most well-characterized function of Orgaran is its anticoagulant activity, which stems from its precise interactions with coagulation factors. wikipedia.orgdrugbank.com

Antithrombin III (AT) and Factor Xa (FXa): The core mechanism of Orgaran is the potentiation of AT-mediated inhibition of Factor Xa. wikipedia.orgdrugbank.com The heparan sulfate component binds to AT, enhancing the inactivation of FXa. patsnap.comresearchgate.net This action is highly selective, giving Orgaran a high anti-FXa to anti-Factor IIa (thrombin) activity ratio, reported to be greater than 20:1. drugbank.com This selective inhibition of FXa effectively reduces the generation of thrombin. drugbank.compatsnap.com

Many viruses, including herpes simplex virus (HSV), human papillomavirus (HPV), and SARS-CoV-2, exploit cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors. nih.govmdpi.comthieme-connect.com Viruses use these ubiquitous, negatively charged molecules to concentrate themselves on the cell surface, facilitating subsequent binding to more specific entry receptors. nih.govnih.gov

The structural similarity of the heparan sulfate in Orgaran to these cell-surface attachment sites suggests a potential mechanism for interfering with host-pathogen interactions. By acting as a soluble decoy, Orgaran can competitively inhibit the initial binding of viral particles to the host cell's heparan sulfate, thereby blocking or reducing viral entry. nih.govmdpi.com While direct studies on Orgaran for many specific viruses are limited, the foundational role of heparan sulfate in the lifecycle of numerous pathogens makes GAG-based drugs like danaparoid a subject of interest for their potential anti-viral properties. researchgate.netnih.gov

Data Tables

Table 1: Composition and Key Properties of Orgaran (Danaparoid)

| Component | Approximate Percentage | Primary Role |

|---|---|---|

| Heparan Sulfate | ~84% | Mediates primary antithrombotic and anti-inflammatory effects via protein binding (e.g., Antithrombin III). drugbank.comthieme-connect.de |

| Dermatan Sulfate | ~12% | Contributes to antithrombotic activity, partly by potentiating heparin cofactor II. wikipedia.orgdrugbank.com |

| Chondroitin (B13769445) Sulfate | ~4% | Minor component contributing to the overall glycosaminoglycan mixture. drugbank.comthieme-connect.de |

Table 2: Summary of Orgaran's Interactions with Coagulation Factors

| Interacting Factor | Mechanism of Action | Primary Outcome |

|---|---|---|

| Antithrombin III (AT) | Binds to AT, inducing a conformational change that accelerates its inhibitory activity. drugbank.com | Potentiation of natural anticoagulant pathways. |

| Factor Xa | Strongly inhibited by the Orgaran-activated AT complex. wikipedia.orgdrugbank.com | Inhibition of thrombin generation. |

| Factor IIa (Thrombin) | Weakly inhibited via AT and heparin cofactor II. The anti-Xa/anti-IIa ratio is >20:1. wikipedia.orgdrugbank.com | Minimal direct anti-thrombin effect compared to anti-Xa effect. |

| Factor IX | Directly inhibits the activation of Factor IX by thrombin. wikipedia.orgnih.gov | Suppression of a key amplification loop in the coagulation cascade. |

Cellular Signaling Transduction Mediated by Heparan Sulfate Proteoglycans

Heparan sulfate proteoglycans (HSPGs) are integral components of the cell surface and the extracellular matrix, playing a pivotal role in modulating cellular communication. frontiersin.org These complex macromolecules, which include Orgaran (danaparoid) as a mimetic agent, are composed of a core protein to which heparan sulfate (HS) chains are covalently attached. physiology.org The vast structural diversity of these HS chains allows them to interact with a wide variety of signaling molecules, including growth factors, chemokines, and morphogens. nih.govredalyc.org By acting as coreceptors, HSPGs are crucial for the assembly of signaling complexes at the cell surface, thereby regulating the activation of numerous downstream pathways that govern fundamental cellular processes like proliferation, differentiation, and migration. scielo.brnih.gov Orgaran, a mixture of glycosaminoglycans consisting mainly of heparan sulfate, functions as an HS mimetic, capable of influencing these signaling events. nih.govresearchgate.netdrugbank.com

Downstream Signaling Cascade Activation and Regulation

The formation of a ligand-HSPG-receptor complex at the cell surface initiates a cascade of intracellular events, translating the external signal into a specific cellular response. scielo.br The activation of the primary receptor, often through phosphorylation, creates docking sites for various downstream effector and adapter proteins, which in turn activate complex signaling networks. mdpi.comahajournals.org The specific pathways activated depend on the ligand, the receptor, and the cellular context. frontiersin.org As a heparan sulfate mimetic, Orgaran can influence the initiation of these cascades. frontiersin.orgsemanticscholar.org

Key downstream signaling pathways mediated by HSPGs include:

RAS/Mitogen-Activated Protein Kinase (MAPK) Pathway : This is a central signaling cascade activated by many growth factors, including FGFs. mdpi.com Upon formation of the FGF-FGFR-HSPG complex, the receptor autophosphorylates, leading to the recruitment of adapter proteins that activate the small GTPase, Ras. mdpi.com Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinases 1 and 2). scielo.br Activated ERK translocates to the nucleus to phosphorylate transcription factors, altering gene expression to control cell proliferation, differentiation, and survival. ahajournals.org

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway : This pathway is another critical downstream target of receptor tyrosine kinases regulated by HSPGs. mdpi.com Activated receptors recruit and activate PI3K, which phosphorylates membrane lipids to generate PIP3. scielo.br PIP3 serves as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B). mdpi.com Akt is a crucial node that regulates cell survival by inhibiting apoptosis, promotes cell growth, and influences cell cycle progression. mdpi.comdiva-portal.org

Phospholipase C Gamma (PLCγ) Pathway : FGF signaling can also proceed through the activation of PLCγ. mdpi.commdpi.com Activated PLCγ cleaves the membrane lipid PIP2 into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). mdpi.com This pathway is involved in a wide range of cellular responses, including cell migration and proliferation. mdpi.com

Wnt/β-catenin Pathway : In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP co-receptors, a process facilitated by glypicans, leads to the inhibition of a "destruction complex". nih.gov This allows the signaling protein β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are crucial for embryonic development and tissue homeostasis. nih.gov There is evidence suggesting that heparinoids like danaparoid can affect the Wnt signaling pathway. semanticscholar.orgresearchmap.jp

| Signaling Pathway | Key Mediators | Primary Cellular Outcomes | Associated Ligands/HSPGs |

|---|---|---|---|

| RAS/MAPK | Ras, Raf, MEK, ERK1/2. scielo.brmdpi.com | Cell proliferation, differentiation, survival. ahajournals.org | FGF, VEGF (mediated by Syndecans). physiology.orgmdpi.com |

| PI3K/AKT | PI3K, PIP3, PDK1, Akt. mdpi.com | Cell growth, survival, proliferation, metabolism. mdpi.comdiva-portal.org | FGF, Insulin-like Growth Factor (mediated by Syndecans/Glypicans). mdpi.commdpi.com |

| PLCγ | PLCγ, IP3, DAG, Ca²⁺, PKC. mdpi.commdpi.com | Cell migration, proliferation, calcium signaling. mdpi.com | FGF, PDGF (mediated by Syndecans). mdpi.commdpi.com |

| Wnt/β-catenin | Dishevelled, GSK3β, β-catenin, TCF/LEF. nih.gov | Cell fate determination, embryonic development, tissue regeneration. frontiersin.orgnih.gov | Wnt proteins (mediated by Glypicans). mdpi.com |

| Hedgehog (Hh) | Patched, Smoothened, Gli transcription factors. physiology.org | Cell proliferation, morphogenesis, patterning during development. physiology.org | Hedgehog proteins (mediated by Glypicans). physiology.org |

Research Methodologies and Approaches in Heparan Sulfate Studies

Spectrometric and Chromatographic Techniques for Structural Elucidation

The structural complexity of heparan sulfate (B86663), characterized by variability in disaccharide units, sulfation patterns, and chain length, necessitates high-resolution analytical methods for its characterization. nih.govspringernature.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the detailed compositional analysis of heparan sulfate after its depolymerization into constituent disaccharides. springernature.comoup.com This approach typically involves enzymatic digestion of the heparan sulfate chains using a cocktail of heparin lyases, which cleave the polysaccharide at specific sites, yielding a mixture of unsaturated disaccharides. oup.comnih.gov

These disaccharide mixtures are then separated using chromatographic techniques like ion-pairing reversed-phase microflow high-performance liquid chromatography (IPRP-Mf-HPLC). nih.gov The separated disaccharides are subsequently introduced into a mass spectrometer for detection and quantification. nih.govnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these sulfated oligosaccharides. oup.comspringernature.com

By using MS/MS, researchers can obtain fragmentation patterns of the individual disaccharides, which provides unambiguous structural information and allows for the differentiation of isomeric structures, such as those with different sulfation positions. oup.com This method offers high sensitivity and accuracy, enabling the identification and quantification of over 80 molecular compositions in complex heparan sulfate samples. nih.gov

Table 1: Common Heparan Sulfate Disaccharides Identified by LC-MS

This table lists some of the common unsaturated disaccharides (ΔUA) resulting from enzymatic digestion of heparan sulfate, which can be identified and quantified using LC-MS techniques.

Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) are fundamental separation techniques used extensively in the analysis of Orgaran's heparan sulfate component. nih.gov

Capillary Electrophoresis (CE) is a high-resolution technique that separates charged molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. mit.edu For heparan sulfate analysis, CE can separate disaccharides and oligosaccharides with high efficiency, often superior to flow-based techniques like HPLC. mit.edunih.gov Reverse polarity CE is particularly effective for separating the negatively charged sulfated disaccharides. nih.gov This method is highly sensitive, capable of analyzing femtogram quantities of glycosaminoglycans and detecting disaccharides at the attomole level. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly Strong Anion Exchange (SAX-HPLC) and Reversed-Phase Ion-Pairing (RPIP-HPLC), is also widely used. nih.govipqpubs.com SAX-HPLC separates disaccharides based on their charge, which is determined by the number and position of sulfate groups. nih.gov To enhance detection sensitivity, disaccharides can be derivatized with a fluorescent tag, such as 2-aminoacridone (AMAC), before analysis, allowing for detection at the picomole level. nih.govspringernature.com RPIP-HPLC provides an alternative separation mechanism and is often coupled with mass spectrometry for comprehensive analysis. nih.gov

Biophysical Methods for Investigating Protein-Heparan Sulfate Interactions

The biological functions of heparan sulfate are mediated through its interactions with a wide array of proteins. acphs.edumssm.edu Biophysical methods are essential for characterizing the kinetics and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. acphs.edunih.gov In a typical SPR experiment to study Orgaran-protein interactions, one molecule (the ligand, e.g., biotinylated heparan sulfate from Orgaran) is immobilized on a sensor chip surface, while the other molecule (the analyte, e.g., a target protein) flows over the surface. nih.govmdpi.com Binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov

SPR analysis provides quantitative data on:

Association rate constant (ka): The rate at which the protein binds to the immobilized heparan sulfate.

Dissociation rate constant (kd): The rate at which the protein-heparan sulfate complex dissociates.

Equilibrium dissociation constant (KD): A measure of the binding affinity (KD = kd/ka). A lower KD value indicates a stronger interaction.

This technique has been widely used to measure the binding kinetics of heparin and heparan sulfate with numerous proteins, helping to decipher the specificity of these interactions. mdpi.comnih.gov For example, SPR has been used to demonstrate that proteins like Sonic Hedgehog (Shh) exhibit high affinity for heparin, a structural analogue of the highly sulfated regions of heparan sulfate. nih.gov

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov In an ITC experiment, a solution of a protein is titrated with a solution of Orgaran's heparan sulfate, and the minute amounts of heat released or absorbed upon binding are measured. nih.govresearchgate.net

The data obtained from ITC allows for the direct determination of several key thermodynamic parameters: nih.gov

Binding constant (Ka): A measure of the affinity of the interaction.

Enthalpy change (ΔH): Provides insight into the types of forces driving the interaction (e.g., hydrogen bonding, electrostatic interactions). nih.gov

Entropy change (ΔS): Reflects changes in the system's disorder upon binding, including conformational changes and the release of water molecules. nih.gov

Stoichiometry (n): The ratio of the interacting molecules in the complex.

ITC studies have revealed that the binding of proteins to glycosaminoglycans like heparan sulfate can be driven by both favorable enthalpic and entropic contributions. nih.gov The technique is crucial for understanding the thermodynamic forces that govern the formation of protein-heparan sulfate complexes. nih.gov

Table 2: Thermodynamic Parameters from a Typical ITC Experiment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heparan sulfate and its interactions with proteins at an atomic level. nih.govnih.gov One-dimensional (1D) ¹H NMR spectra provide a fingerprint of the glycosaminoglycan, with distinct signals corresponding to specific protons in the sugar rings, allowing for the identification of the major disaccharide units and an assessment of purity. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable for studying interactions. nih.gov By analyzing the chemical shift perturbations in the NMR spectrum of a ¹⁵N-labeled protein upon titration with Orgaran's heparan sulfate, researchers can map the specific amino acid residues at the binding interface. This provides detailed structural information about the protein-GAG complex in solution. nih.govehu.es NMR can also reveal conformational changes in either the protein or the heparan sulfate chain upon binding. nih.gov

Chemoenzymatic Synthesis of Defined Heparan Sulfate Oligosaccharides

The inherent heterogeneity of heparan sulfate (HS) isolated from natural sources presents a significant challenge for detailed structure-activity relationship studies. rsc.orgresearchgate.net To overcome this, chemoenzymatic synthesis has emerged as a powerful approach to produce structurally defined HS oligosaccharides. nih.gov This method combines the precision of chemical synthesis with the specificity of enzymatic modifications to create complex carbohydrate structures.

Rational Design of Oligosaccharide Libraries

The rational design of oligosaccharide libraries is crucial for systematically investigating how specific sulfation patterns and chain lengths dictate the biological activity of heparan sulfate. nih.govrsc.org The complexity of HS biosynthesis, involving multiple enzymes, results in immense structural diversity, making it difficult to isolate specific structures from natural sources. d-nb.infouu.nl Synthetic libraries provide access to collections of well-defined HS structures needed to decode their biological functions. chemspeed.comchemrxiv.org

Recent advancements have led to the development of automated platforms for synthesizing comprehensive HS oligosaccharide libraries. chemspeed.comchemrxiv.org One such approach utilized universal building blocks derived from natural heparin and a fluorous tagging method for rapid purification, enabling the generation of a library of 64 HS tetrasaccharides with all possible 2-O-, 6-O-, and N-sulfation sequences. chemspeed.com Another strategy employed an automated machine-aided solid-phase technique to expedite the assembly of a 16-member HS disaccharide library, significantly improving synthetic efficiency. rsc.org These libraries are invaluable tools for screening against proteins like growth factors and chemokines to identify specific binding sequences and modulate their activities. rsc.orgchemspeed.com

Table 1: Strategies for Heparan Sulfate Oligosaccharide Library Synthesis

| Synthesis Strategy | Key Features | Library Size Example | Application |

|---|---|---|---|

| Automated Fluorous Tagging | Uses universal building blocks from heparin; enables rapid purification. chemspeed.com | 64 tetrasaccharides chemspeed.com | Decoding GAG-protein interactions; modulating growth factors. chemspeed.com |

| Automated Solid-Phase Synthesis | Immobilizes disaccharide intermediates on Synphase lanterns for divergent sulfation. rsc.org | 16 disaccharides rsc.org | High-throughput screening (e.g., microarray) for structure-activity relationship studies. rsc.org |

| Aminoglycoside Scaffolding | Uses natural aminoglycosides (e.g., tobramycin) as a core structure. nih.govnih.gov | 27 oligosaccharide mimetics nih.gov | Developing HS mimetics with specific protein binding properties (e.g., for heparanase). nih.govnih.gov |

Production of Homogeneous Heparan Sulfate Fragments

Access to structurally homogeneous heparan sulfate fragments is critical for dissecting the specific molecular interactions that underpin its biological functions, such as its role as an anticoagulant. rsc.orgresearchgate.net Chemoenzymatic approaches are particularly effective in this regard, allowing for the controlled synthesis of uniform HS oligosaccharides. nih.govnih.gov These methods often involve the chemical synthesis of a backbone oligosaccharide, which is then selectively modified by a series of biosynthetic enzymes, including sulfotransferases and epimerases, to achieve a defined sulfation and epimerization pattern. nih.gov

For instance, researchers have developed methodologies to produce HS oligosaccharides with specific domain structures, mimicking the natural organization of highly sulfated 'NS' domains interspersed with unmodified 'NA' domains. d-nb.infouu.nlnih.gov This is achieved by synthesizing a core fragment that can be enzymatically extended and then joined to other fragments, allowing precise control over the length and composition of different domains. d-nb.info Such well-defined fragments have been used in competition binding studies, demonstrating that the length of an NA domain can modulate the binding of chemokines. nih.gov The ability to produce these homogeneous fragments provides unprecedented tools for studying HS-protein interactions with high precision. digitellinc.com

Genetic and Cell-Based Models for Functional Analysis

To probe the complex roles of heparan sulfate in physiological and pathological processes, researchers utilize a range of genetic and cell-based models. These systems allow for the controlled manipulation of HS biosynthesis and provide insights into its functions at the molecular, cellular, and organismal levels. nih.gov

Gene Knockout/Knockdown Studies of Heparan Sulfate Biosynthetic Enzymes

Genetically modified animal models, particularly mice, have been instrumental in revealing the essential functions of the enzymes involved in HS biosynthesis. mdpi.comnih.gov Knocking out or knocking down genes encoding these enzymes often leads to severe developmental defects, highlighting the critical roles of HS in morphogenesis and organ development. mdpi.commdpi.com

For example, knockout of Ext1, a gene encoding one of the exostosins responsible for polymerizing the HS backbone, is embryonic lethal and results in a failure to form mesoderm. mdpi.commdpi.com Similarly, deficiency in N-deacetylase/N-sulfotransferase 1 (Ndst1), which initiates the modification process, causes neonatal lethality with defects in lung and central nervous system development. mdpi.com These studies demonstrate that the precise enzymatic modification of the HS chain is not random but a tightly regulated process essential for life. nih.gov

Table 2: Phenotypes of Knockout Mice for Key Heparan Sulfate Biosynthetic Enzymes

| Gene | Enzyme Function | Knockout Phenotype | Reference |

|---|---|---|---|

| Ext1 | HS chain polymerization (with EXT2) | Embryonic lethal; failure of mesoderm formation. | mdpi.commdpi.com |

| Ndst1 | N-deacetylation and N-sulfation | Neonatal lethal; defects in bone and CNS development. | mdpi.com |

| Hs2st | 2-O-sulfation of uronic acids | Perinatal lethal; severe developmental defects including kidney agenesis. | mdpi.com |

| Glce | C5-epimerization of glucuronic acid | Neonatal lethal; kidney agenesis and delayed lung/bone development. | mdpi.com |

In Vitro Cell Culture Models for Receptor Binding and Signaling Studies

In vitro cell culture systems provide a controlled environment to investigate the molecular mechanisms of HS-protein interactions, including receptor binding and subsequent cell signaling. nih.gov By manipulating HS expression or structure on the cell surface, researchers can directly assess its role in mediating the activity of various ligands like growth factors, morphogens, and viral proteins. nih.govmdpi.com

For example, studies using cell lines with reduced expression of specific sulfatases (enzymes that remove sulfate groups) have shown that the sulfation pattern of HS is a key determinant for protein binding. frontiersin.org The binding of the NT4 peptide, which inhibits cancer cell migration, was found to be higher in cell lines with lower expression of SULF-1 and SULF-2, confirming the critical role of 6-O-sulfate groups in this interaction. frontiersin.org Furthermore, treating cells with sodium chlorate, which inhibits sulfation, or with heparinases to remove HS chains, can be used to demonstrate the necessity of HS for processes like interferon-gamma (hIFNγ) binding to its cell-surface receptor. researchgate.net These models are essential for dissecting how HS proteoglycans act as co-receptors to facilitate ligand-receptor complex formation and initiate signaling cascades. nih.govresearchgate.net

In Vivo Animal Models for Mechanistic Investigation of Disease Pathways

In vivo animal models, such as the fruit fly (Drosophila melanogaster) and mouse (Mus musculus), are indispensable for investigating the role of heparan sulfate in the complex context of a whole organism and for modeling human diseases. mdpi.comnih.gov These models allow for the genetic manipulation of HS biosynthetic pathways to study the resulting impact on development and disease progression. nih.govresearchgate.net

In Drosophila, manipulating the expression of HS modifying enzymes has been shown to affect the signaling of crucial growth factors like Wingless (Wg) and Decapentaplegic (Dpp), leading to distinct defects in wing patterning. nih.gov This system provides a powerful tool to understand how combinations of enzymes control HS structure and function. nih.gov In mouse models, genetic disruption of HS on specific cell types, such as macrophages, has been shown to increase diet-induced obesity, revealing a role for HS in intercellular mitochondria transfer and metabolic homeostasis. news-medical.net More recently, Caenorhabditis elegans has been developed as a model to study gut-derived α-synuclein spreading in Parkinson's disease, where knockdown of enzymes in the HS biosynthesis pathway protected against neurodegeneration. life-science-alliance.org These in vivo studies are critical for validating findings from cell culture and for understanding the systemic consequences of altered HS function in various disease pathways.

Heparan Sulfate Mimetics: Design, Mechanisms, and Preclinical Research Directions

Rational Design Principles for Heparan Sulfate (B86663) Mimetics

The rational design of heparan sulfate mimetics, such as Orgaran (danaparoid sodium), is centered on emulating the therapeutic properties of endogenous heparan sulfate while minimizing undesirable effects, most notably anticoagulant activity. This involves creating molecules that can selectively interact with target proteins to achieve a desired biological response without the broad-spectrum effects of heparin.

Mimicking Specific Sulfation Patterns and Chain Lengths

Orgaran is a low molecular weight heparinoid derived from porcine intestinal mucosa, consisting of a mixture of heparan sulfate (approximately 84%), dermatan sulfate (about 12%), and chondroitin (B13769445) sulfate (around 4%). nih.govdrugbank.com The biological activity of these glycosaminoglycans is heavily dependent on their specific chain lengths and sulfation patterns. nih.govresearchgate.net The design of Orgaran capitalizes on this by enriching for structures that provide a specific antithrombotic profile.

Unlike unfractionated heparin, Orgaran has a high ratio of anti-Factor Xa to anti-Factor IIa (thrombin) activity, which is greater than 20:1. drugbank.comhres.cawikipedia.org This selectivity is achieved by its composition, which has a lower affinity for antithrombin (AT) compared to heparin but potently catalyzes the AT-mediated inhibition of Factor Xa. drugbank.comhres.ca This specific interaction is a hallmark of its rational design, aiming to reduce the risk of bleeding associated with strong anti-thrombin activity while maintaining effective antithrombotic action. biosynth.com The average molecular weight of Orgaran is approximately 5500 Daltons, a key factor influencing its pharmacokinetic properties. drugbank.comdrugbank.com

Development of Non-Anticoagulant Heparin/Heparan Sulfate Derivatives

A significant direction in the field is the development of heparin and heparan sulfate derivatives where the anticoagulant functions are separated from other biological activities, such as anti-inflammatory and anti-cancer effects. nih.govmdpi.com While Orgaran is not completely non-anticoagulant, it represents a crucial step in this direction. Its reduced effect on thrombin and minimal impact on platelet function distinguish it from traditional heparin and make it a suitable alternative for patients with heparin-induced thrombocytopenia (HIT). nih.govpatsnap.comresearchgate.netnih.gov The development of such heparinoids has been driven by the need to harness the therapeutic potential of heparan sulfate in pathologies like cancer and inflammation, where anticoagulation is not the primary goal and could be detrimental. nih.govwgtn.ac.nz

Structure-Activity Relationship Studies of Mimetic Compounds

The biological activity of Orgaran is a composite of the actions of its constituent glycosaminoglycans. Structure-activity relationship studies have been crucial in understanding its unique pharmacological profile.

The heparan sulfate component is the principal driver of Orgaran's anti-Factor Xa activity. patsnap.com The specific sulfation patterns within the polysaccharide chains are essential for its interaction with antithrombin, which in turn inhibits Factor Xa. drugbank.com The dermatan sulfate fraction contributes to its antithrombotic effect through a different mechanism, primarily via heparin cofactor II. The chondroitin sulfate portion has minimal direct anticoagulant activity but may contribute to other, non-anticoagulant properties. hres.ca This multi-component nature and the specific structural features of each glycosaminoglycan are what define Orgaran's distinct activity profile compared to heparin. wikipedia.orgdrugbank.com

| Component | Approximate Percentage in Orgaran | Primary Contribution to Activity |

| Heparan Sulfate | ~84% | Potent anti-Factor Xa activity via antithrombin. nih.govhres.ca |

| Dermatan Sulfate | ~12% | Antithrombotic activity via heparin cofactor II. nih.govhres.ca |

| Chondroitin Sulfate | ~4% | Minor anticoagulant and potential anti-inflammatory effects. nih.govhres.ca |

This table outlines the composition of Orgaran and the primary functional roles of its glycosaminoglycan components.

Molecular Mechanisms of Action of Heparan Sulfate Mimetics

Beyond its effects on the coagulation cascade, Orgaran interacts with several other proteins, modulating key pathological processes like inflammation and cancer metastasis.

Modulation of Heparanase Activity

Heparanase is an enzyme that degrades heparan sulfate chains in the extracellular matrix and on the cell surface. nih.gov Overexpression of heparanase is linked to increased tumor growth, metastasis, and inflammation, as it releases a variety of growth factors and cytokines sequestered by heparan sulfate. researchgate.netucsd.edu Heparin and its derivatives are known potent inhibitors of heparanase. nih.gov Orgaran, as a heparan sulfate mimetic, is expected to inhibit heparanase activity, thereby preventing the breakdown of the extracellular matrix and the release of pro-angiogenic and pro-inflammatory molecules. This mechanism is a key area of preclinical research for its potential anti-metastatic and anti-inflammatory applications. ucsd.edu

Interference with Adhesion Molecules and Inflammatory Modulators

Orgaran has demonstrated anti-inflammatory properties that are distinct from its anticoagulant effects. patsnap.comresearchgate.net These effects are partly mediated by its ability to interfere with the function of adhesion molecules, such as selectins, which are crucial for the recruitment of leukocytes to sites of inflammation. By blocking these interactions, Orgaran can reduce the inflammatory infiltrate. Furthermore, the glycosaminoglycan components of Orgaran can bind to and sequester pro-inflammatory cytokines and chemokines, preventing them from interacting with their receptors on target cells and thereby dampening the inflammatory response. patsnap.com

| Molecular Target | Effect of Orgaran | Preclinical Implication |

| Heparanase | Inhibition | Reduced tumor metastasis and inflammation. researchgate.netucsd.edu |

| Adhesion Molecules (e.g., Selectins) | Interference with binding | Decreased leukocyte recruitment and inflammation. |

| Inflammatory Modulators (e.g., Cytokines) | Sequestration | Attenuation of inflammatory signaling. patsnap.com |

This interactive table summarizes the non-anticoagulant molecular mechanisms of Orgaran and their potential therapeutic implications.

Impact on Tumor Microenvironment Components (excluding clinical efficacy)

Orgaran (danaparoid), a heparan sulfate mimetic, demonstrates a capacity to influence components of the tumor microenvironment (TME) in preclinical models, primarily through its effects on vascularity and potentially by modulating the hypoxic state of the tumor. The TME is a complex ecosystem comprising tumor cells, stromal cells, immune cells, the extracellular matrix (ECM), and blood vessels, all of which are crucial for tumor progression. nih.govmdpi.com

Preclinical research indicates that anticoagulation therapy can alter the TME's immune landscape by alleviating hypoxia. nih.gov Cancer-associated thrombosis can create hypoxic pockets within a tumor, fostering an immunosuppressive environment. By improving perfusion and reducing hypoxia, anticoagulants may decrease the expression of hypoxia-related immunosuppressive molecules such as transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF), and reduce the prevalence of myeloid-derived suppressor cells (MDSCs). nih.gov This, in turn, can improve the spatial distribution and activity of effector lymphocytes like CD8+ T cells. nih.gov While these findings relate to anticoagulants generally, specific preclinical studies detailing Orgaran's direct impact on the populations of tumor-infiltrating lymphocytes (TILs) or other immune cells within the TME are not extensively documented in the available literature.

The primary preclinical research on Orgaran's role in the TME has centered on angiogenesis, a critical component of the microenvironment. These studies are detailed further in section 6.4.2. Beyond angiogenesis, investigations into Orgaran's effects on other TME components, such as the remodeling of the extracellular matrix or direct modulation of cancer-associated fibroblasts (CAFs) and immune cell subsets, remain an area for further research.

Antiviral Mechanisms (e.g., Decoy Molecules)

The primary antiviral mechanism proposed for heparan sulfate mimetics like Orgaran is their function as decoy molecules that inhibit viral attachment to host cells. Many viruses, including herpes simplex virus (HSV), human papillomavirus (HPV), and SARS-CoV-2, utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors to concentrate on the cell surface before engaging more specific entry receptors. mdpi.comnih.gov These viruses have positively charged domains on their surface glycoproteins that bind to the negatively charged sulfate groups of heparan sulfate. nih.gov

Orgaran, being a mixture of glycosaminoglycans rich in heparan sulfate, can act as a soluble decoy. drugbank.comnih.gov By mimicking the structure of cell-surface heparan sulfate, it can bind to the viral attachment proteins in the extracellular space. This preemptive binding neutralizes the virus's ability to attach to the host cell's HSPGs, thereby blocking the first critical step of infection. mdpi.com This mechanism has been demonstrated for other heparan sulfate mimetics against a variety of viruses. mdpi.com While this decoy mechanism is a well-established principle for this class of molecules, specific preclinical studies detailing Orgaran's direct activity as a viral decoy for specific viruses are limited in the reviewed literature.

Preclinical Investigations of Mimetic Impact on Disease Pathways

Modulation of Inflammatory Responses in Animal Models

Preclinical research has demonstrated the significant anti-inflammatory and immunomodulatory properties of Orgaran in animal models of systemic inflammation. mdpi.com In a key study using a rat model of endotoxin-induced acute lung injury, a condition that mimics aspects of sepsis, Orgaran administration markedly improved survival and attenuated lung pathology. nih.govnih.gov

The mechanism behind this protective effect involves the modulation of key inflammatory mediators. Orgaran treatment was found to decrease the serum and lung levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov Furthermore, it significantly reduced the levels of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory mediator crucial in the pathogenesis of sepsis and acute lung injury. nih.gov In vitro experiments accompanying this study showed that Orgaran could inhibit the phosphorylation of IκB, a critical step in the activation of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. nih.govnih.gov These findings suggest that Orgaran exerts its anti-inflammatory effects by downregulating the production of key cytokines and mediators, at least in part through the inhibition of the NF-κB pathway. nih.gov The glycosaminoglycan components of Orgaran may also contribute to reducing the inflammatory response by interfering with leukocyte adhesion to endothelial cells. patsnap.com

Table 1: Effects of Orgaran on Inflammatory Mediators in a Rat Model of Endotoxin-Induced Acute Lung Injury

| Mediator | Effect Observed with Orgaran Treatment | Signaling Pathway Implication | Reference |

|---|---|---|---|

| TNF-α | Decreased levels in serum | Inhibition of early inflammatory response | nih.govnih.gov |

| IL-6 | Decreased levels in serum | Inhibition of systemic inflammation | nih.govnih.gov |

| HMGB1 | Decreased levels in serum and lung tissue | Inhibition of late-phase inflammatory mediator | nih.gov |

| IκB Phosphorylation | Inhibited in vitro | Downregulation of NF-κB pathway activation | nih.govnih.gov |

Influence on Angiogenesis Pathways in Preclinical Settings

Orgaran's impact on angiogenesis, the formation of new blood vessels, has been investigated in preclinical cancer models, revealing complex and tumor-dependent effects. Angiogenesis is a critical pathway for tumor growth and metastasis, heavily reliant on signaling molecules like Vascular Endothelial Growth Factor (VEGF).

In studies using mouse tumor xenografts, Orgaran's anti-angiogenic activity was found to be cell-type specific. For instance, in mice with KLN205 squamous cell carcinoma tumors, Orgaran inhibited both tumor growth and angiogenesis. This effect was associated with a significant reduction in VEGF production by the KLN205 cells both in vivo and in vitro.

Conversely, in a model using Lewis lung carcinoma (LLC) cells, Orgaran did not inhibit tumor growth or angiogenesis. This lack of effect correlated with its inability to suppress VEGF production in LLC tumors or cells. Interestingly, despite these differential effects on tumor-specific angiogenesis, Orgaran consistently inhibited the proliferation and migration of vascular endothelial cells in vitro, suggesting a direct but potentially context-dependent anti-angiogenic capability. Unlike unfractionated heparin and some low-molecular-weight heparins, Orgaran did not inhibit the activity of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix to release pro-angiogenic factors.

Table 2: Preclinical Effects of Orgaran on Angiogenesis Pathways

| Preclinical Model | Finding | Associated Mechanism |

|---|---|---|

| KLN205 Squamous Cell Carcinoma (in vivo) | Inhibited tumor growth and angiogenesis | Suppressed VEGF production in KLN205 cells |

| Lewis Lung Carcinoma (LLC) (in vivo) | No inhibition of tumor growth or angiogenesis | Did not suppress VEGF production in LLC cells |

| Vascular Endothelial Cells (in vitro) | Inhibited proliferation and migration | Direct effect on endothelial cells |

| LLC and KLN205 Tumors (in vivo) | Did not inhibit heparanase activity | Mechanism is independent of heparanase inhibition |

Effects on Host-Pathogen Interactions in Research Models

Orgaran has been shown to modulate the host's response to pathogenic stimuli in preclinical research models, particularly in the context of bacterial endotoxins. The interaction between a host and a pathogen, or its components, triggers a cascade of inflammatory and immune responses that determine the outcome of an infection. nih.gov

In a rat model of sepsis induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, Orgaran demonstrated a significant therapeutic effect. nih.govnih.gov Administration of Orgaran after the LPS challenge led to a marked reduction in mortality and ameliorated the severe lung injury typically caused by the endotoxin. nih.gov

The mechanism underlying this protective effect involves the dampening of the host's overwhelming inflammatory response to the pathogenic stimulus. Orgaran treatment significantly lowered the systemic levels of pro-inflammatory cytokines and the damage-associated molecular pattern molecule HMGB1, which are key drivers of pathology in sepsis. nih.gov This suggests that Orgaran interferes with the host's signaling pathways that are activated by pathogen-associated molecular patterns (PAMPs) like LPS. By modulating this host-pathogen interaction, Orgaran prevents the excessive inflammation that leads to tissue damage and organ failure, showcasing a potential role in managing diseases driven by pathogenic triggers. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.